Calamenene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Calamenene has been reported in Camellia sinensis, Calypogeia muelleriana, and other organisms with data available.

from the New Zealand Liverwort Lepidolaena hodgsoniae; structure in first source

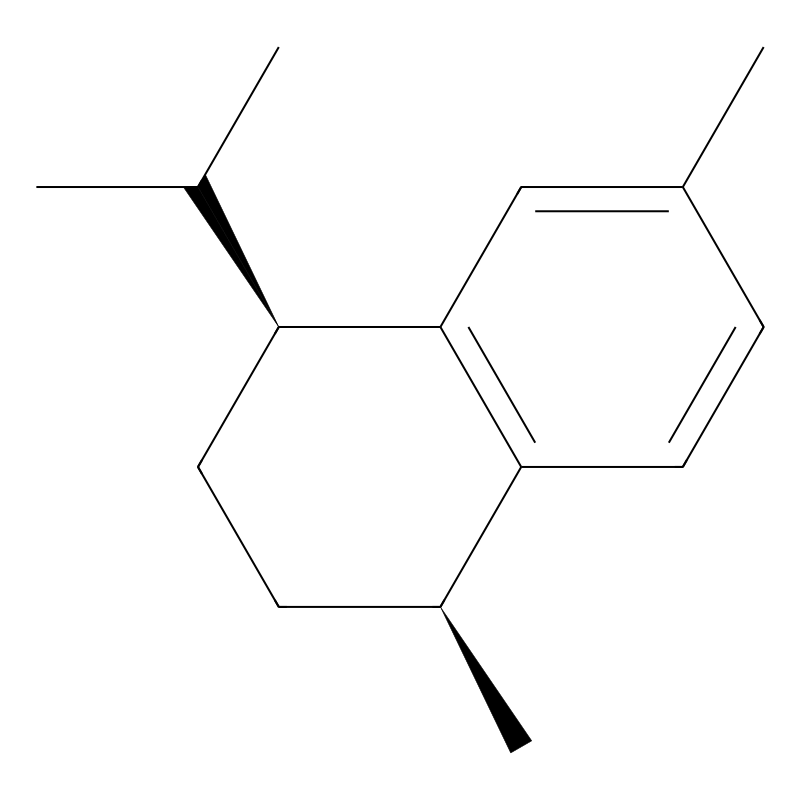

Calamenene (CAS: 483-77-2) is a bicyclic sesquiterpene hydrocarbon characterized by a tetrahydronaphthalene core containing two chiral centers. As a highly lipophilic cadinane-type compound, it serves as a critical structural scaffold in both natural product chemistry and industrial synthesis. For procurement professionals and synthetic chemists, calamenene is highly valued not merely for its aromatic properties, but as a stereochemically complex precursor for synthesizing potent antimicrobial, antioxidant, and anti-fouling derivatives. Its defined saturation profile provides specific functionalization sites that are absent in fully aromatized analogs, making it an essential building block for advanced fine chemicals and pharmaceutical intermediates [1].

Procurement Fit

Requires stereochemically defined cis/trans or (+)/(−) isomer; enantiomeric purity critical for reproducible SAR.

Serves as chiral analytical reference standard for GC-MS calibration and essential oil authentication.

Reported bioactivity varies by stereoisomer and oxygenated derivative; class-level inference requires isomer-level specification.

Substituting pure calamenene with crude sesquiterpene mixtures or its fully aromatized analog, cadalene, fundamentally compromises downstream applications. Cadalene lacks the two chiral centers present in calamenene's partially saturated non-aromatic ring [1]. This loss of stereocomplexity drastically alters the molecule's spatial geometry, eliminating the stereospecific handles required for high-potency biological assays and targeted catalytic functionalization. Furthermore, attempting to use crude botanical extracts as a cheaper substitute introduces unacceptable batch-to-batch variability in isomeric ratios, leading to unpredictable yields during precision synthesis and inconsistent efficacy profiles in antimicrobial or anti-fouling formulations [2].

Substitution Risk

References

- [1] Nakashima, K., et al. 'Total Synthesis of (-)-(7S,10R)-Calamenene and (-)-(7S,10R)-2-Hydroxycalamenene by Use of a Ring-Closing Metathesis Reaction.' Molecules 7.7 (2002): 557-564.

- [2] Azevedo, M. M. B., et al. 'Antioxidant and Antimicrobial Activities of 7-Hydroxy-calamenene-Rich Essential Oils from Croton cajucara Benth.' Molecules 18.1 (2013): 1128-1137.

High Antimicrobial Potency of Calamenene Derivatives vs. Standard Antibiotics

Calamenene serves as the essential scaffold for synthesizing highly potent oxygenated derivatives, such as 7-hydroxycalamenene. In rigorous broth dilution assays, calamenene-rich fractions demonstrated a Minimum Inhibitory Concentration (MIC) of 4.76 × 10⁻³ μg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA). This is orders of magnitude more potent than the baseline clinical standard, ciprofloxacin, which typically requires an MIC of 250 ng/mL (0.25 μg/mL) [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |

| Target Compound Data | Calamenene derivative (4.76 × 10⁻³ μg/mL) |

| Comparator Or Baseline | Ciprofloxacin baseline (0.25 μg/mL) |

| Quantified Difference | >50-fold higher potency for the calamenene derivative |

| Conditions | In vitro broth microdilution assay |

Procuring high-purity calamenene enables the synthesis of highly potent anti-MRSA compounds that significantly outperform conventional antibiotics at trace concentrations.

Stereochemical Integrity and Precursor Suitability vs. Cadalene

During the synthesis of complex cadinane-type natural products, maintaining the partial saturation of the tetrahydronaphthalene core is critical. Oxidation of diene precursors (e.g., using DDQ) irreversibly yields the fully aromatized cadalene, completely destroying the chiral centers. In contrast, controlled synthesis and procurement of specific calamenene isomers preserve these two chiral centers, allowing for subsequent targeted functionalization (such as allylic oxidation) that is chemically impossible with cadalene [1].

| Evidence Dimension | Stereochemical retention during functionalization |

| Target Compound Data | Calamenene (retains 2 chiral centers for downstream reactions) |

| Comparator Or Baseline | Cadalene (0 chiral centers, fully aromatized) |

| Quantified Difference | Absolute preservation of stereocomplexity vs. irreversible aromatization |

| Conditions | Ring-Closing Metathesis (RCM) and subsequent oxidation pathways |

Buyers must select calamenene over cadalene to maintain the stereochemical handles necessary for synthesizing complex, biologically active sesquiterpenoid derivatives.

4.88 µg/mL vs M. tuberculosis

Tunable Anti-Fouling Efficacy via Scaffold Functionalization

The calamenene scaffold allows for highly specific aromatic ring substitutions that drastically alter its biological activity. When evaluated for the inhibition of barnacle cyprid (Balanus amphitrite) settlement, a dimethoxy calamenene derivative exhibited an EC50 of 7.8 µg/mL. However, tuning the scaffold to an acetoxy-methoxy calamenene derivative increased the potency exponentially, achieving an EC50 of 0.03 µg/mL[1].

| Evidence Dimension | Anti-fouling Effective Concentration (EC50) |

| Target Compound Data | Acetoxy-methoxy calamenene (0.03 µg/mL) |

| Comparator Or Baseline | Dimethoxy calamenene (7.8 µg/mL) |

| Quantified Difference | 260-fold increase in anti-fouling potency based on specific functionalization |

| Conditions | Cyprid settlement inhibition assay (Balanus amphitrite) |

Demonstrates that the calamenene core is a highly tunable precursor, making it a highly effective procurement choice for developing specialized marine coatings.

vs 4.4 µg/mL (2-methoxy analog)

Synthesis of Advanced Anti-MRSA Active Pharmaceutical Ingredients

Directly utilizing calamenene's stereochemically defined core to synthesize oxygenated derivatives (like 7-hydroxycalamenene) that exhibit sub-microgram MICs against resistant bacterial strains, outperforming standard baselines like ciprofloxacin [1].

Development of Eco-Friendly Marine Anti-Fouling Coatings

Procuring calamenene as a tunable base scaffold to create acetoxy-functionalized additives that prevent barnacle settlement at trace concentrations (EC50 ~ 0.03 µg/mL), replacing highly toxic heavy-metal alternatives[2].

Agricultural Biopesticide Formulation

Leveraging the extreme fungicidal properties of calamenene derivatives to formulate nanoemulsions for the phytosanitary control of crop-destroying molds like Rhizopus oryzae, where precise dosing requires high-purity inputs [1].

Application Fit Matrix

References

- [1] Azevedo, M. M. B., et al. 'Antioxidant and Antimicrobial Activities of 7-Hydroxy-calamenene-Rich Essential Oils from Croton cajucara Benth.' Molecules 18.1 (2013): 1128-1137.

- [2] Raveendran, T. V., et al. 'Calamenenes - Aromatic bicyclic sesquiterpenes - From the Indian gorgonian Subergorgia reticulata.' Natural Product Research (2011).

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

5C6W67N6XM

Other CAS

483-77-2

Wikipedia

Explore Compound Types